![molecular formula C6H11NO B1594113 2-Aminocyclohexanone CAS No. 22374-48-7](/img/structure/B1594113.png)
2-Aminocyclohexanone
Overview
Description
2-Aminocyclohexanone is a chemical compound with the molecular formula C6H11NO . It is also known by other names such as 2-Aminocyclohexanon .
Synthesis Analysis
The synthesis of 2-Aminocyclohexanone and its analogues has been a subject of research. For instance, a study has reported the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles from 2-aminocyclohexanone hydrochlorides via Fischer indole synthesis .Molecular Structure Analysis
The molecular structure of 2-Aminocyclohexanone consists of a cyclohexanone ring with an amino group at the 2nd position . The average mass of the molecule is 113.158 Da and the monoisotopic mass is 113.084061 Da .Scientific Research Applications
- Ketamine Analogue : 2-Aminocyclohexanone serves as the basic structure for ketamine analogues. By modifying substituents on the benzene ring (R₁ and R₂) and the amine group (R_N1), researchers create compounds with physiological reactions similar to or even more potent than ketamine. These analogues are crucial for understanding receptor interactions and developing novel anesthetics or antidepressants .
- Screening and Identification : Mass spectrometry (MS) fragmentation patterns of ketamine analogues, including 2-aminocyclohexanone, are studied for rapid screening. The characteristic fragmentation pathways involve α-cleavage of the carbon bond C₁-C₂ in the cyclohexanone moiety, as well as losses of CO, methyl radical, ethyl radical, and propyl radical. These patterns aid in identifying illicit powders containing ketamine analogues .
- Metal-Catalyzed Reactions : 2-Aminocyclohexanone derivatives participate in metal-catalyzed transformations. For instance, they may undergo N-alkylation reactions using titanium dioxide (TiO₂) or platinum (Pt) catalysts. These reactions have applications in fine chemical synthesis and pharmaceuticals .
Medicinal Chemistry and Pharmacology
Forensic Science and Toxicology
Catalysis
Mechanism of Action
Target of Action
It is known that amines and ketones, such as 2-aminocyclohexanone, can react with various biological targets, including proteins and enzymes .
Mode of Action
2-Aminocyclohexanone, being an amine and a ketone, can undergo various chemical reactions. One such reaction is with hydroxylamine to form oximes or with hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may interact with aldehydes and ketones, which are involved in various metabolic pathways .
Pharmacokinetics
The properties of amines and ketones, in general, suggest that they can be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The formation of oximes and hydrazones suggests that it may lead to changes in the structure and function of target molecules .
properties
IUPAC Name |
2-aminocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPEYHLAKSCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328776 | |
Record name | 2-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclohexanone | |
CAS RN |
22374-48-7 | |
Record name | 2-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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